N-(2,4-dimethylpentan-3-yl)-1-[(4-fluorobenzyl)sulfonyl]piperidine-4-carboxamide
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Overview
Description
N-(2,4-DIMETHYLPENTAN-3-YL)-1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a piperidine ring substituted with a carboxamide group, a fluorophenyl group, and a dimethylpentan group, making it a unique molecule with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-DIMETHYLPENTAN-3-YL)-1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the piperidine ring, introduction of the carboxamide group, and subsequent substitution with the fluorophenyl and dimethylpentan groups. Common reagents used in these reactions include piperidine, carboxylic acids, sulfonyl chlorides, and fluorobenzenes. The reaction conditions often require controlled temperatures, catalysts, and solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors, automated synthesis, and advanced purification methods are employed to produce the compound on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-DIMETHYLPENTAN-3-YL)-1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and substituted aromatic compounds, depending on the type of reaction and reagents used.
Scientific Research Applications
N-(2,4-DIMETHYLPENTAN-3-YL)-1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-(2,4-DIMETHYLPENTAN-3-YL)-1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-DIMETHYLPENTAN-3-YL)BENZAMIDE: Shares a similar structure but lacks the fluorophenyl and sulfonyl groups.
4-(2,4-DIMETHYLPENTAN-3-YL)PHENOL: Contains the dimethylpentan group but differs in the functional groups attached to the aromatic ring.
Uniqueness
N-(2,4-DIMETHYLPENTAN-3-YL)-1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is unique due to its combination of functional groups, which confer distinct chemical properties and potential applications. The presence of the fluorophenyl and sulfonyl groups enhances its reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C20H31FN2O3S |
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Molecular Weight |
398.5 g/mol |
IUPAC Name |
N-(2,4-dimethylpentan-3-yl)-1-[(4-fluorophenyl)methylsulfonyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C20H31FN2O3S/c1-14(2)19(15(3)4)22-20(24)17-9-11-23(12-10-17)27(25,26)13-16-5-7-18(21)8-6-16/h5-8,14-15,17,19H,9-13H2,1-4H3,(H,22,24) |
InChI Key |
KJNJQGWMDRJHIN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(C)C)NC(=O)C1CCN(CC1)S(=O)(=O)CC2=CC=C(C=C2)F |
Origin of Product |
United States |
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